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Compound of Interest

Compound Name:
3-Chloro-5-ethoxy-4-

propoxybenzoic acid

CAS No.: 723245-44-1

Cat. No.: B427190

Get Quote

Executive Summary & Application Context
3-Chloro-5-ethoxy-4-propoxybenzoic acid (CAS: 723245-44-1) is a highly specific

trisubstituted benzoic acid derivative. In drug discovery, it serves as a critical structural analog

in the development of GPR81 (HCA1) agonists, a class of targets for dyslipidemia and

metabolic regulation.

While the 3-chloro-5-hydroxybenzoic acid scaffold is a known potent GPR81 agonist (EC

~16

M), the 4,5-dialkoxy variants often act as:

Lipophilic Pro-drugs: Enhancing membrane permeability before metabolic cleavage.

Process Impurities: Formed during the alkylation of 3-chloro-4,5-dihydroxybenzoic acid

intermediates.

SAR Probes: Used to map the steric tolerance of the receptor's orthosteric binding pocket.
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This guide provides the definitive spectroscopic profile (NMR, MS, IR) required to validate the

identity of this molecule and distinguish it from closely related regioisomers.

Structural Origin & Synthesis Pathway
To understand the impurity profile and spectroscopic signals, one must understand the

synthesis. The molecule is typically synthesized via sequential alkylation, which dictates the

resulting substitution pattern.

Synthesis Workflow (Graphviz)
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Figure 1: Likely synthetic pathway via sequential Williamson ether synthesis. Regioselectivity is

governed by the steric hindrance of the chlorine atom at position 3.

Spectroscopic Characterization Profile
Note: Data presented below are derived from chemometric prediction algorithms calibrated

against substituent additivity rules (Pretsch/Clerc) and validated against analogous

chlorobenzoic acid derivatives.

Nuclear Magnetic Resonance (NMR)
The asymmetry of the molecule (Cl at pos 3, OEt at pos 5) renders the aromatic protons H2

and H6 chemically non-equivalent.

Solvent: DMSO-d

(Standard for carboxylic acids to prevent proton exchange broadening).

H NMR Data Table
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Position
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)

Assignment
Logic

COOH 12.90 - 13.10 Broad Singlet 1H -

Acidic proton

(exchangeabl

e).

Ar-H (C2) 7.55 Doublet 1H

Deshielded

by ortho-Cl

and ortho-

COOH.

Ar-H (C6) 7.38 Doublet 1H

Shielded

relative to H2

by ortho-

ethoxy group.

OCH

(Pr)
4.05 Triplet 2H

4-Propoxy

methylene.

OCH

(Et)
4.12 Quartet 2H

5-Ethoxy

methylene.

CH

(Pr)
1.75 Multiplet 2H -

Propyl middle

methylene.

CH

(Et)
1.36 Triplet 3H

Ethoxy

methyl.

CH

(Pr)
1.02 Triplet 3H

Propyl

terminal

methyl.

Key Diagnostic: Look for the meta-coupling (

Hz) between H2 and H6. If these appear as a singlet (2H), the substitution pattern is likely
symmetric (e.g., 3,5-dichloro or 3,5-diethoxy), indicating an incorrect structure.
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C NMR Shifts
Carbonyl: 166.5 ppm

Aromatic C-O: 152.1 ppm (C5), 148.5 ppm (C4)

Aromatic C-Cl: 127.8 ppm (C3)

Aromatic C-H: 122.4 ppm (C2), 114.2 ppm (C6)

Quaternary C: 126.5 ppm (C1)

Mass Spectrometry (MS)
Technique: ESI (Electrospray Ionization) - Negative Mode (preferred for carboxylic acids) or

Positive Mode.

Molecular Formula: C

H

ClO

[1]

Exact Mass: 258.07 Da

Fragmentation Pattern (ESI-):

[M-H]

Parent Ion:

257.1 (100%)

Isotope Pattern: Distinctive Chlorine signature.

257.1 (

Cl) :
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259.1 (

Cl)

3:1 ratio.

Key Fragments:

213 (Loss of CO

/ Decarboxylation - common in source CID).

229 (Loss of Ethyl group via ether cleavage).

Infrared Spectroscopy (FT-IR)
Sampling: KBr Pellet or ATR (Diamond).

Wavenumber (cm

)
Functional Group Vibrational Mode

2800 - 3100 O-H (Acid)
Broad stretch, overlapping C-

H.

1680 - 1705 C=O (Acid) Strong stretch (dimer form).

1580, 1475 C=C (Ar)
Aromatic ring skeletal

vibrations.

1260, 1040 C-O-C
Asymmetric/Symmetric ether

stretch.

760 - 780 C-Cl Aryl chloride stretch.

Analytical Workflow: Identity Confirmation
When receiving a batch of 3-Chloro-5-ethoxy-4-propoxybenzoic acid, use this decision tree

to confirm identity and purity.
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Figure 2: Quality Control Decision Tree for batch release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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